molecular formula C22H18ClN3O3 B7714431 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole

3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole

Cat. No. B7714431
M. Wt: 407.8 g/mol
InChI Key: CUWSMSKGTPWSKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is known for its unique properties, including its ability to interact with biological systems in a specific and controlled manner. In

Mechanism of Action

The mechanism of action of 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole involves its ability to interact with specific biological targets. This compound has been found to bind to certain proteins and enzymes, which can lead to changes in cellular processes. It has also been found to have an impact on gene expression and signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole are complex and varied. This compound has been found to have an impact on various cellular processes, including cell proliferation, apoptosis, and differentiation. It has also been found to affect neurotransmitter release and synaptic plasticity.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole in lab experiments is its specificity. This compound has been found to interact with specific biological targets, which can make it useful in studying specific cellular processes. However, one limitation is that this compound can be difficult to synthesize and may require specialized equipment and expertise.

Future Directions

There are many potential future directions for research involving 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole. One area of interest is in the development of new therapies for cancer and neurological disorders. This compound has also been studied for its potential use in imaging and diagnostic applications. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.

Synthesis Methods

The synthesis method for 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole involves a series of chemical reactions. The starting materials include 2-ethoxyphenylhydrazine, 4-chlorobenzaldehyde, 3-(2-bromoacetyl)-6-methoxypyridine, and triethylamine. These materials are combined in a specific order and subjected to various reaction conditions to produce the final product.

Scientific Research Applications

3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole has been studied for its potential use in various scientific research applications. One area of research is in the development of new drugs and therapies. This compound has been found to have potential as a treatment for various diseases, including cancer and neurological disorders. It has also been studied for its potential use in imaging and diagnostic applications.

properties

IUPAC Name

3-[6-(4-chlorophenyl)-2-methoxypyridin-3-yl]-5-(2-ethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3/c1-3-28-19-7-5-4-6-16(19)22-25-20(26-29-22)17-12-13-18(24-21(17)27-2)14-8-10-15(23)11-9-14/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWSMSKGTPWSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=NO2)C3=C(N=C(C=C3)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chlorophenyl)-3-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxypyridine

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